molecular formula C20H21N3O3 B2748745 N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-79-0

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2748745
M. Wt: 351.406
InChI Key: AGEQWBXYXTXSLC-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with diverse scientific applications. Its unique structure makes it suitable for research in drug development, organic synthesis, and biochemistry1.



Molecular Structure Analysis

The molecular structure of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide consists of an indole moiety, a nicotinamide group, and a tetrahydrofuran-3-yl ether linkage. The indole ring contributes aromaticity, while the nicotinamide portion suggests potential involvement in redox processes1.



Chemical Reactions Analysis

Again, detailed information on specific chemical reactions involving this compound is scarce. However, its functional groups (indole, nicotinamide, and tetrahydrofuran-3-yl ether) hint at potential reactivity patterns. Further research would be needed to explore its behavior under various conditions.



Physical And Chemical Properties Analysis

Unfortunately, specific physical and chemical properties (such as melting point, solubility, and stability) were not directly available in the search results. Further examination of scientific literature would provide a more comprehensive understanding.


Scientific Research Applications

Metabolic Regulation and Cancer

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, through its action as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), has been implicated in the regulation of metabolic pathways and the epigenetic state of cancer cells. NNMT's overexpression in various cancers suggests its role in tumorigenesis through mechanisms that include altered methylation potential and hypomethylation of histones and cancer-related proteins. This leads to a pro-tumorigenic gene expression profile (Ulanovskaya, Zuhl, & Cravatt, 2013).

Metabolic Disease Therapy

The compound's interaction with NNMT also offers new avenues for metabolic disease therapy. By modulating NNMT activity, it's possible to influence glucose and cholesterol metabolism, potentially addressing conditions such as obesity and type-2 diabetes. Studies have shown that NNMT suppression or inhibition can lead to improved metabolic profiles in animal models, hinting at the therapeutic potential of NNMT inhibitors like N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (Hong et al., 2015).

Drug Development and Inhibition Mechanism

Research into NNMT inhibitors has identified N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as part of a class of bisubstrate inhibitors that occupy both substrate and cofactor binding sites. This dual-site occupancy is key to their potency and selectivity, providing a foundation for the development of therapeutic agents targeting NNMT-associated pathologies. The structural elucidation of these inhibitors in complex with NNMT opens pathways for the creation of more effective treatments for diseases where NNMT is implicated (Babault et al., 2018).

Safety And Hazards

The safety profile of this compound requires thorough evaluation. Researchers should assess its toxicity, potential side effects, and environmental impact. Safety precautions during handling, storage, and disposal are essential.


Future Directions

Future research on N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide should focus on:



  • Synthetic optimization : Develop efficient synthetic routes.

  • Biological activity : Investigate its potential as a drug candidate.

  • Structure-activity relationships : Understand how modifications impact function.

  • Safety assessment : Rigorously evaluate its safety profile.


properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEQWBXYXTXSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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